2-methyl-6-phenylbenzene-1-sulfonamide
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Overview
Description
2-methyl-6-phenylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-phenylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of 2-methyl-6-phenylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-methyl-6-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-methyl-6-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the substrate or binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to its antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-phenylbenzene-1-sulfonamide
- 2-methyl-6-phenylbenzene-1-sulfonic acid
- 2-methyl-6-phenylbenzene-1-sulfonyl chloride
Uniqueness
2-methyl-6-phenylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .
Properties
CAS No. |
1872279-93-0 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-methyl-6-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c1-10-6-5-9-12(13(10)17(14,15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16) |
InChI Key |
HJRUFJKWRVTNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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